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Compound of Interest

Compound Name: 4-Decylphenol

CAS No.: 2985-57-1

Cat. No.: B1595997

Get Quote

CAS Registry Number: 2985-57-1 Formula: C₁₆H₂₆O Molecular Weight: 234.38 g/mol [1]

Executive Summary & Chemical Identity
4-Decylphenol (4-n-decylphenol) is a para-substituted alkylphenol characterized by a linear

ten-carbon alkyl chain attached to the 4-position of the phenol ring.[1] Unlike its highly

branched commercial counterparts (often mixtures of isomers used in surfactant production),

the n-decyl isomer is a distinct chemical entity used as a reference standard in environmental

analysis and as a specific intermediate in the synthesis of liquid crystals and phenolic resins.

Physical State: Low-melting solid or viscous liquid (MP: ~30–40 °C).[1] Solubility: Soluble in

organic solvents (Chloroform, Dichloromethane, Methanol); insoluble in water.

Experimental Methodology
To ensure data integrity, the following protocols are recommended for the generation of

spectroscopic data.

Sample Preparation[1]
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Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of 4-Decylphenol in 0.6 mL of

Deuterated Chloroform (

) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Ensure the sample is
free of water (peak at 1.56 ppm) to prevent exchange broadening of the phenolic proton.

Infrared Spectroscopy (IR): Due to its low melting point, the sample can be analyzed as a

neat liquid film between NaCl plates or as a KBr pellet if crystallized.

Mass Spectrometry (MS): Dilute to 10 ppm in Methanol for Direct Insertion Probe (DIP) or

GC-MS analysis. Use Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Analysis
The

H and

C NMR spectra of 4-Decylphenol exhibit the classic features of a para-substituted aromatic
system with a long aliphatic tail.

Proton NMR ( H NMR)
Solvent:

| Reference: TMS (0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

6.95 - 7.05
Doublet (

Hz)
2H

Ar-H (meta to

OH)

Deshielded by

the aromatic ring

current but

shielded relative

to benzene due

to the electron-

donating alkyl

group.[1]

6.70 - 6.80
Doublet (

Hz)
2H

Ar-H (ortho to

OH)

Significantly

shielded by the

mesomeric (+M)

effect of the

oxygen lone

pairs.[1]

4.50 - 5.00 Broad Singlet 1H Ar-OH

Chemical shift is

concentration-

dependent due

to hydrogen

bonding.[1]

2.48 - 2.55
Triplet (

Hz)
2H Ar-CH₂-R

Benzylic protons.

[1] Deshielded by

the aromatic ring

anisotropy.

1.50 - 1.65 Multiplet 2H Ar-CH₂-CH₂-

-protons.[1]

Shielded relative

to benzylic

protons but

distinct from the

bulk chain.

1.20 - 1.40 Multiplet 14H Bulk -(CH₂)₇- Methylene

envelope.[1]
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Chemically

equivalent

environment in

the long chain.

0.88
Triplet (

Hz)
3H Terminal -CH₃

Characteristic

terminal methyl

group of a linear

alkane chain.[1]

Carbon NMR ( C NMR)
Solvent:

Phenolic Carbon (C-OH): ~153.5 ppm (Deshielded by electronegative Oxygen).

Quaternary Alkyl Carbon (C-Ar): ~135.0 ppm.[1]

Aromatic CH: ~129.5 ppm (meta) and ~115.2 ppm (ortho).

Benzylic Carbon: ~35.0 ppm.

Alkyl Chain: Cluster of peaks at 31.9, 29.6 (bulk), 22.7, and 14.1 ppm (terminal methyl).

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid fingerprinting tool, confirming the presence of the hydroxyl

group and the aromatic substitution pattern.
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Wavenumber (cm⁻¹) Vibration Mode Description

3300 - 3400 O-H Stretch

Broad, strong band due to

intermolecular hydrogen

bonding.[1] Sharpens in dilute

solution.

2850 - 2960 C-H Stretch

Strong absorptions

corresponding to asymmetric

and symmetric stretching of

the decyl chain (-CH₂-, -CH₃).

[1]

1615, 1515 C=C Ring Stretch
Characteristic "breathing"

modes of the benzene ring.

1240 C-O Stretch

Strong band indicating the

phenol ether-like C-O bond

character.[1]

830 C-H Out-of-Plane

Strong band diagnostic of

para-disubstitution (two

adjacent hydrogens).[1]

Mass Spectrometry (MS) Analysis
The mass spectrum of 4-Decylphenol is dominated by benzylic cleavage, a hallmark of

alkylbenzenes and alkylphenols.

Fragmentation Pathway[1]
Molecular Ion (

): m/z 234. Visible but often not the base peak.

Benzylic Cleavage (Base Peak): The bond between the

and
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carbons of the alkyl chain breaks to form the resonance-stabilized Hydroxybenzyl cation
(Tropylium derivative).

Calculation:

.

m/z 107 is the diagnostic base peak for all linear p-alkylphenols (propyl through decyl).[1]

McLafferty Rearrangement: Less prominent in phenols than in esters/ketones, but loss of

neutral alkene fragments can occur.

Fragmentation Logic Diagram
The following diagram illustrates the ionization and cleavage pathways leading to the primary

spectral signatures.

Molecular Ion (M+)
m/z 234

[C16H26O]+.
Benzylic Cleavage

Electron Impact (70eV)

Hydroxybenzyl Cation
(Base Peak)

m/z 107
[C7H7O]+

Formation of stable
resonance hybrid

Nonyl Radical
(Neutral Loss)

.C9H19

Loss of 127 u

Click to download full resolution via product page

Caption: Electron Ionization (EI) fragmentation pathway of 4-Decylphenol showing the

formation of the characteristic m/z 107 base peak.

Quality Control & Impurity Profiling
When sourcing or synthesizing 4-Decylphenol, researchers must distinguish it from technical

grade "Nonylphenol" or "Decylphenol" mixtures.[1]

Isomerism: Technical grades are often mixtures of branched isomers (e.g., 4-(1,1-dimethyl-

octyl)phenol).[1]

Differentiation: Branched isomers show split methyl signals in
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H NMR (doublets/singlets > 0.9 ppm) and complex multiplet patterns in the benzylic
region. Linear 4-Decylphenol shows a clean triplet at 0.88 ppm.[1]

Ortho-Substitution: Small amounts of 2-Decylphenol may be present.[1]

Differentiation: 2-Decylphenol exhibits a distinct aromatic pattern (ABCD system) and a

shift in the benzylic protons due to steric compression by the adjacent hydroxyl group.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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